(R)-Metolachlor
Overview
Description
®-Metolachlor is a selective herbicide widely used in agriculture to control annual grasses and certain broadleaf weeds. It belongs to the chloroacetanilide family and is known for its effectiveness in pre-emergence applications, meaning it is applied to the soil before the weeds germinate. The compound is particularly valued for its ability to inhibit cell division in the roots and shoots of emerging weed seedlings, thereby preventing their growth.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Metolachlor involves several steps, starting with the reaction of 2-ethyl-6-methylaniline with chloroacetyl chloride to form 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide. This intermediate is then subjected to a reaction with methoxyacetone in the presence of a base to yield ®-Metolachlor. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods: In industrial settings, the production of ®-Metolachlor is carried out in large reactors where the reactants are mixed under controlled conditions. The process involves the use of catalysts and specific reaction conditions to ensure high yield and purity of the final product. The industrial production also includes purification steps such as crystallization and distillation to remove impurities and obtain the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions: ®-Metolachlor undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert ®-Metolachlor to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-Metolachlor has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study herbicide degradation and environmental fate.
Biology: Investigated for its effects on plant physiology and weed resistance mechanisms.
Medicine: Explored for potential use in developing new herbicidal drugs.
Industry: Applied in the formulation of herbicidal products for agricultural use.
Mechanism of Action
The primary mechanism of action of ®-Metolachlor involves the inhibition of very-long-chain fatty acid synthesis in plants. This inhibition disrupts cell division and elongation in the roots and shoots of germinating weed seedlings. The compound targets specific enzymes involved in fatty acid biosynthesis, leading to the accumulation of toxic intermediates and eventual plant death.
Comparison with Similar Compounds
- Acetochlor
- Alachlor
- Butachlor
Each of these compounds has its own specific applications and effectiveness, but ®-Metolachlor stands out due to its favorable environmental profile and efficacy.
Properties
IUPAC Name |
2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(2R)-1-methoxypropan-2-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO2/c1-5-13-8-6-7-11(2)15(13)17(14(18)9-16)12(3)10-19-4/h6-8,12H,5,9-10H2,1-4H3/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQBLGZPHOPPFO-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N(C(C)COC)C(=O)CCl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC(=C1N([C@H](C)COC)C(=O)CCl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00897437 | |
Record name | (R)-Metolachlor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00897437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178961-20-1, 51218-45-2 | |
Record name | (R)-Metolachlor | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=178961-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Metolachlor, R- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178961201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-Metolachlor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00897437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-2'-ethyl-N-(2-methoxy-1-methylethyl)-6'-methylacetanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.856 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METOLACHLOR, R- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01UCU472ZD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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